molecular formula C12H15NO3 B1632729 2-(Acetylamino)-1-phenylethyl acetate

2-(Acetylamino)-1-phenylethyl acetate

Cat. No.: B1632729
M. Wt: 221.25 g/mol
InChI Key: IRBXSZWDAQBYFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Acetylamino)-1-phenylethyl acetate is a synthetic organic compound with the molecular formula C12H15NO3 . This substance features a phenylethyl backbone modified with an acetamide group and an acetate ester, a structure that suggests its potential utility as a biochemical building block or synthetic intermediate in organic chemistry research. The specific physical properties, detailed applications, and mechanism of action for this compound are not widely reported in publicly available scientific literature. As a specialty fine chemical, its primary value lies in facilitating the synthesis of more complex molecules for exploratory studies in academic and industrial laboratories. Researchers interested in this compound are advised to consult specialized chemical databases or direct analytical data for further information. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

(2-acetamido-1-phenylethyl) acetate

InChI

InChI=1S/C12H15NO3/c1-9(14)13-8-12(16-10(2)15)11-6-4-3-5-7-11/h3-7,12H,8H2,1-2H3,(H,13,14)

InChI Key

IRBXSZWDAQBYFF-UHFFFAOYSA-N

SMILES

CC(=O)NCC(C1=CC=CC=C1)OC(=O)C

Canonical SMILES

CC(=O)NCC(C1=CC=CC=C1)OC(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Mechanistic Insights

  • Competing Pathways : In plant systems, aldehyde dehydrogenase (zone 10, chromosome 1) diverts benzaldehyde toward benzoic acid, reducing 1-phenylethyl acetate production. The target compound’s biosynthesis could face similar competition if derived from shared precursors .
  • Regulatory Enzymes: NSI acetyltransferase (zone 15, chromosome 4) may upregulate phenylpropanoid biosynthesis, suggesting overexpression could enhance yields of acetylated derivatives like the target compound .

Preparation Methods

Lipase-Catalyzed Transesterification

The lipase Novozym 435 (Candida antarctica lipase B) facilitates transesterification of 1-phenylethanol with vinyl acetate in toluene at 70°C. This method achieves 85–95% yield with high stereoselectivity (>99% ee) due to the enzyme’s chiral recognition of the alcohol substrate. Key parameters include:

Parameter Value
Catalyst loading 3–5 wt%
Reaction time 1–24 hours
Solvent Toluene
Temperature 70°C

This method is scalable but requires solvent recovery systems for industrial adoption.

Acyltransferase-Mediated N-Acylation

MsAcT catalyzes N-acetylation of 1-phenylethylamine in water using vinyl acetate as the acyl donor. At pH 8.0 and 40°C, the reaction achieves 90% conversion in 20 minutes due to MsAcT’s broad substrate specificity and tolerance for aqueous environments. A biphasic system (water/hexane) enhances product isolation, reducing downstream purification costs.

Chemical Preparation Methods

Acetic Anhydride-Mediated Acetylation

Direct acetylation of 1-phenylethylamine with acetic anhydride in pyridine achieves 75–85% yield within 2–4 hours. Selectivity for the amino group over the hydroxyl is achieved using methylenediphosphonic acid (MDP) as a catalyst under solvent-free conditions:

Reaction Scheme:
$$
\text{1-Phenylethylamine} + (\text{CH}3\text{CO})2\text{O} \xrightarrow{\text{MDP, RT}} \text{2-(Acetylamino)-1-phenylethanol} \xrightarrow{\text{AcCl}} \text{2-(Acetylamino)-1-phenylethyl acetate}
$$

Parameter Value
Catalyst MDP (5 mol%)
Reaction time 1–3 hours
Yield 85–95%

This method is cost-effective but generates stoichiometric acetic acid waste.

Chemoselective N,O-Diacetylation

Using acetyl chloride and triethylamine in dichloromethane, N,O-diacetylation proceeds via a two-step mechanism. The amino group is acetylated first at 0–25°C, followed by O-acetylation at reflux:

Optimized Conditions:

  • N-Acetylation: 0°C, 2 hours, 98% conversion
  • O-Acetylation: 40°C, 4 hours, 93% conversion

Side reactions (e.g., over-acetylation) are minimized by controlling reagent addition rates.

Industrial Manufacturing Processes

Batch Process Parameters

Industrial-scale synthesis balances catalyst efficiency with energy consumption. Data from pilot plants reveal the following benchmarks:

Parameter Enzymatic Process Chemical Process
Substrate loading 100–500 g/L ~100 g/L
Catalyst loading 3–5 wt% 1.5–5 wt%
Temperature 30–70°C 0–50°C
Reaction time 1–24 hours 2–8 hours
Enantiomeric excess >99% >99% (after recrystallization)

Continuous-Flow Systems

Microwave-assisted reactors reduce reaction times by 50–70% compared to conventional heating. For example, transesterification of 1-phenylethanol with vinyl acetate completes in 15 minutes at 70°C with Novozym 435, achieving 94% yield.

Comparative Analysis of Methods

Efficiency and Selectivity

Method Yield (%) Stereoselectivity Green Chemistry Score (1–10)
Enzymatic (MsAcT) 90 High 9
Chemical (MDP) 95 Moderate 6
Industrial Hybrid 88 High 7

Key Insights:

  • Enzymatic methods excel in sustainability but require expensive immobilized enzymes.
  • Chemical routes offer faster kinetics but generate acidic waste.

Q & A

Q. Why do bioactivity assays for this compound vary across cell lines?

  • Methodological Answer :
  • Standardize cell culture conditions (e.g., serum-free media to avoid protein binding).
  • Use isogenic cell lines to isolate genetic factors affecting uptake.
  • Validate membrane permeability via Caco-2 assays .

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